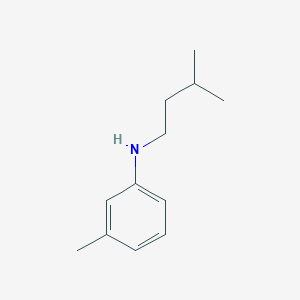

3-methyl-N-(3-methylbutyl)aniline

Descripción

3-Methyl-N-(3-methylbutyl)aniline is a tertiary amine characterized by a 3-methyl-substituted aniline core and a branched 3-methylbutyl alkyl chain attached to the nitrogen atom. Its synthesis typically involves nucleophilic substitution reactions. For example, in a 2001 study, (R)-3-methyl-N-(3-methylbutyl)pyrrolidine (a structurally related compound) was synthesized by reacting tosylated diol intermediates with 3-methylbutylamine under nitrogen at room temperature, yielding 66% product after purification via flash chromatography . The compound’s enantiomeric excess (84.7% ee for the R-enantiomer) and optical activity ([α]D²⁰ = –1.54°) highlight its chiral nature, which is critical for applications in asymmetric catalysis or bioactive molecule synthesis .

Propiedades

Fórmula molecular |

C12H19N |

|---|---|

Peso molecular |

177.29 g/mol |

Nombre IUPAC |

3-methyl-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C12H19N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 |

Clave InChI |

KZQUOHIUOUYZEE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)NCCC(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 3-methyl-N-(3-methylbutyl)aniline may involve more efficient and scalable methods. For instance, the use of cyclometalated ruthenium complexes has been reported to catalyze the methylation of anilines with methanol under mild conditions . This method offers a practical and environmentally friendly alternative to traditional alkylation processes.

Análisis De Reacciones Químicas

Types of Reactions: 3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert nitro derivatives back to the corresponding amines.

Substitution: The compound can participate in substitution reactions, where the aromatic ring undergoes electrophilic substitution.

Common Reagents and Conditions:

Oxidation: m-chloroperbenzoic acid is a common reagent for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(3-methylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .

Comparación Con Compuestos Similares

Steric and Electronic Effects

- Branched vs. Linear Alkyl Chains : The branched 3-methylbutyl group in 3-methyl-N-(3-methylbutyl)aniline introduces steric hindrance, reducing nucleophilicity compared to linear analogs like N,N-di[(3-methyl)butyl]aniline (3s), which exhibits even greater steric bulk .

- Electron-Donating vs. Withdrawing Groups : Electron-rich substituents (e.g., p-tolyl in 2g) enhance oxidative instability, leading to decomposition during electrooxidative coupling. In contrast, electron-withdrawing groups (e.g., CF₃O in 3ap) improve electrophilicity but require optimized solvents (e.g., HFIP) to suppress side reactions .

Actividad Biológica

3-Methyl-N-(3-methylbutyl)aniline, a derivative of aniline, is of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-Methyl-N-(3-methylbutyl)aniline

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- CAS Number : 676599-03-4

Biological Activity Overview

The biological activity of 3-methyl-N-(3-methylbutyl)aniline has been studied in various contexts, including its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-N-(3-methylbutyl)aniline exhibit antimicrobial properties against a range of pathogens. A study showed that modifications in the aniline structure could enhance the efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that 3-methyl-N-(3-methylbutyl)aniline can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and proliferation has been observed. For instance, it has been linked to the inhibition of BCL6, a protein involved in the survival of certain cancer cells .

The mechanisms through which 3-methyl-N-(3-methylbutyl)aniline exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell function.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, affecting their integrity and function.

Study on Anticancer Activity

A notable study investigated the effects of 3-methyl-N-(3-methylbutyl)aniline on human leukemia cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 70 |

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results showed that treatment with 3-methyl-N-(3-methylbutyl)aniline reduced neuronal cell death induced by neurotoxic agents. The compound's ability to scavenge free radicals was highlighted as a key mechanism for its protective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.